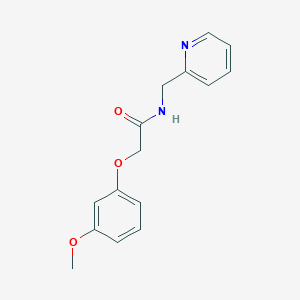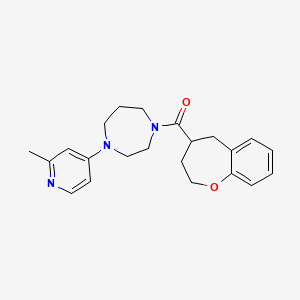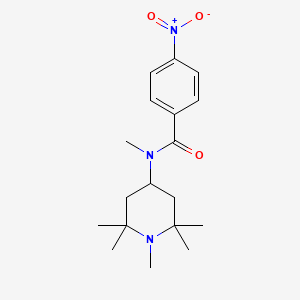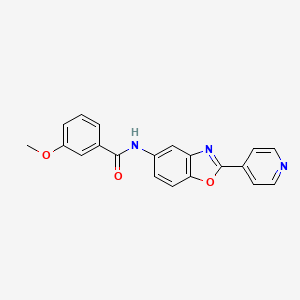![molecular formula C14H11N3O2S B5678237 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B5678237.png)
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thienopyrimidine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thienopyrimidine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer and antioxidant properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases, which are crucial for cell signaling pathways involved in cell growth and differentiation . This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a tetrahydroisoquinoline moiety.
Piritrexim: A synthetic antifolate with a pyrido[2,3-d]pyrimidine core.
Uniqueness
2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid is unique due to its specific thienopyrimidine structure, which imparts distinct biological activities. Its ability to inhibit protein kinases selectively makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-11(19)6-15-13-12-10(9-4-2-1-3-5-9)7-20-14(12)17-8-16-13/h1-5,7-8H,6H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAIZWRYTRAQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4Z)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5678158.png)
![3-(1-{[ethyl(methyl)amino]sulfonyl}piperidin-3-yl)benzoic acid](/img/structure/B5678167.png)

![Ethyl 2-[(3-bromophenyl)methyl-methylamino]acetate](/img/structure/B5678182.png)
![1-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5678185.png)


![9-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678195.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5678196.png)

![rel-(3R,4S)-4-cyclopropyl-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5678203.png)
![ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate](/img/structure/B5678209.png)
![1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5678229.png)

